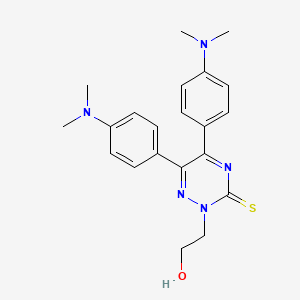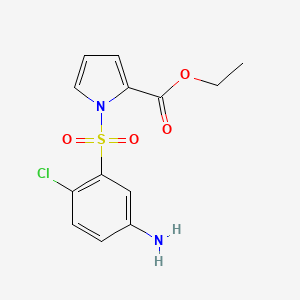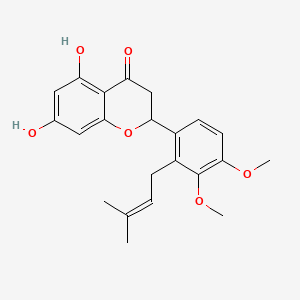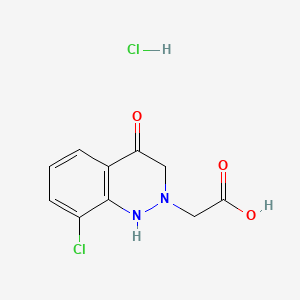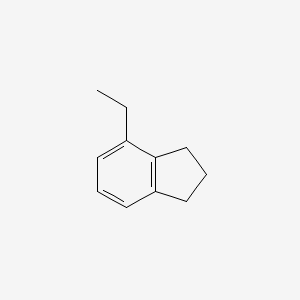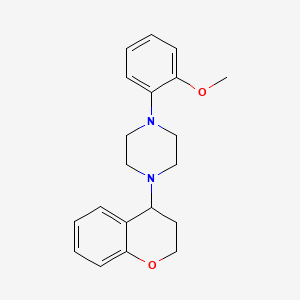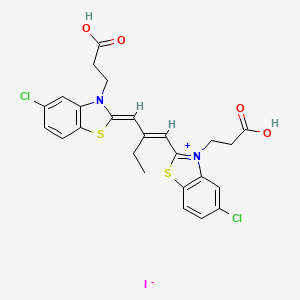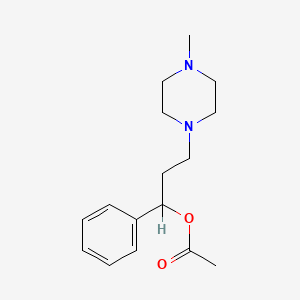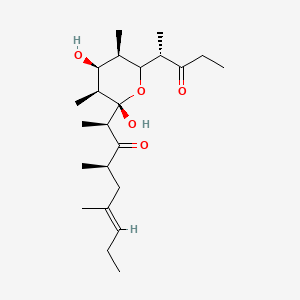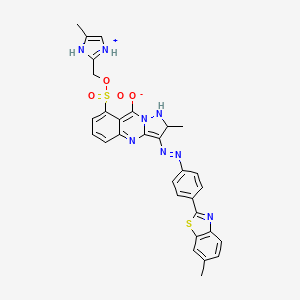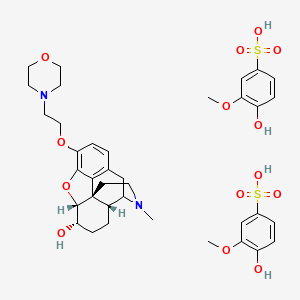
4,5alpha-Epoxy-6alpha-hydroxy-17-methyl-3-(2-morpholinioethoxy)morphinan bis(4-hydroxy-3-methoxybenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 308-869-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of precursor molecules under controlled conditions.
Reaction Conditions: These reactions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
EINECS 308-869-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of different derivatives.
Scientific Research Applications
EINECS 308-869-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: It is utilized in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of EINECS 308-869-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
EINECS 308-869-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclohexyl bromide: EINECS 203-622-2
4-Bromoacetanilide: EINECS 203-154-9
Phenyl benzoate: EINECS 202-293-2
These compounds share certain chemical properties but differ in their specific applications and reactivity .
Properties
CAS No. |
98705-47-6 |
|---|---|
Molecular Formula |
C37H48N2O14S2 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-hydroxy-3-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C23H32N2O4.2C7H8O5S/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;2*1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2,5,16-18,22,26H,3-4,6-14H2,1H3;2*2-4,8H,1H3,(H,9,10,11)/t16-,17?,18-,22-,23-;;/m0../s1 |
InChI Key |
ZZONNTBZNAXHJW-RLQZWIBZSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](CC4)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(CC4)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O.COC1=C(C=CC(=C1)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





